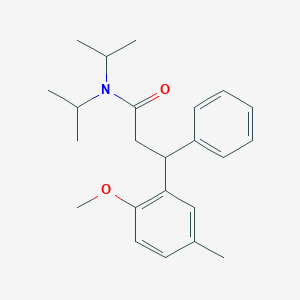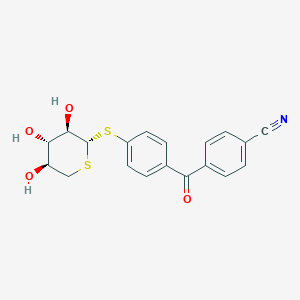
BRN 3598325
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid is a complex organic compound with a unique structure It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules, including steroids and hormones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid involves multiple steps. Typically, the synthesis starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyl and keto groups. The final step involves the addition of the sulfanylpropanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of automated synthesis machines can help streamline the process and reduce the risk of human error.
化学反応の分析
Types of Reactions
3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the keto groups can yield secondary alcohols.
科学的研究の応用
3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of hormone-related disorders.
Industry: It is used in the production of various pharmaceuticals and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to hormone receptors, modulating their activity and influencing various biological processes. It can also interact with enzymes involved in metabolic pathways, altering their activity and leading to changes in cellular function.
類似化合物との比較
Similar Compounds
Estradiol: A steroid hormone with a similar cyclopenta[a]phenanthrene core.
Testosterone: Another steroid hormone with a similar structure.
Cholesterol: A lipid molecule with a similar core structure.
Uniqueness
What sets 3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid apart from these similar compounds is the presence of the sulfanylpropanoic acid moiety, which imparts unique chemical and biological properties. This moiety can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.
特性
CAS番号 |
114967-88-3 |
|---|---|
分子式 |
C24H34O6S |
分子量 |
450.6 g/mol |
IUPAC名 |
3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O6S/c1-22-8-5-15(25)11-14(22)3-4-16-17-6-9-24(30,19(27)13-31-10-7-20(28)29)23(17,2)12-18(26)21(16)22/h11,16-18,21,26,30H,3-10,12-13H2,1-2H3,(H,28,29)/t16?,17?,18-,21?,22-,23-,24-/m0/s1 |
InChIキー |
XDGQFAAXMMOJNT-YBIJMBQPSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSCCC(=O)O)O)C)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSCCC(=O)O)O)C)O |
同義語 |
3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


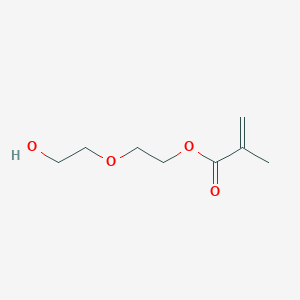
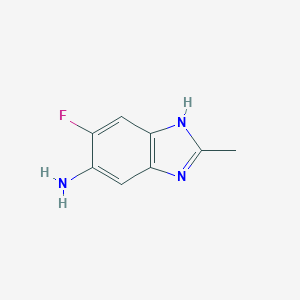

![BENZENESULFONAMIDE, 4-[[[6-HYDROXY-7-(1-HYDROXYETHYL)-4,5-DIMETHYL-2-BENZOTHIAZOLYL]AMINO]METHYL]-](/img/structure/B40070.png)
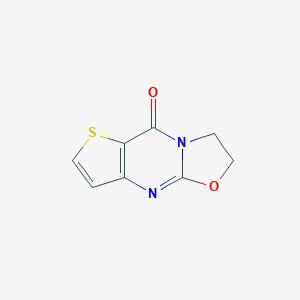

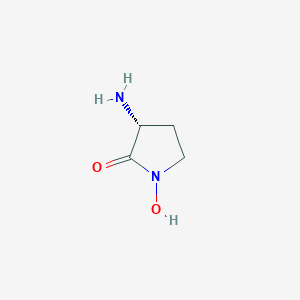
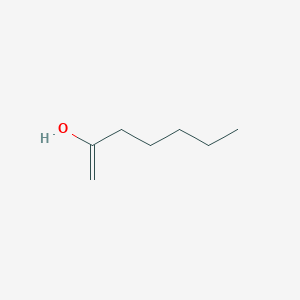

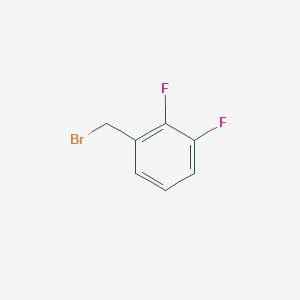

![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
